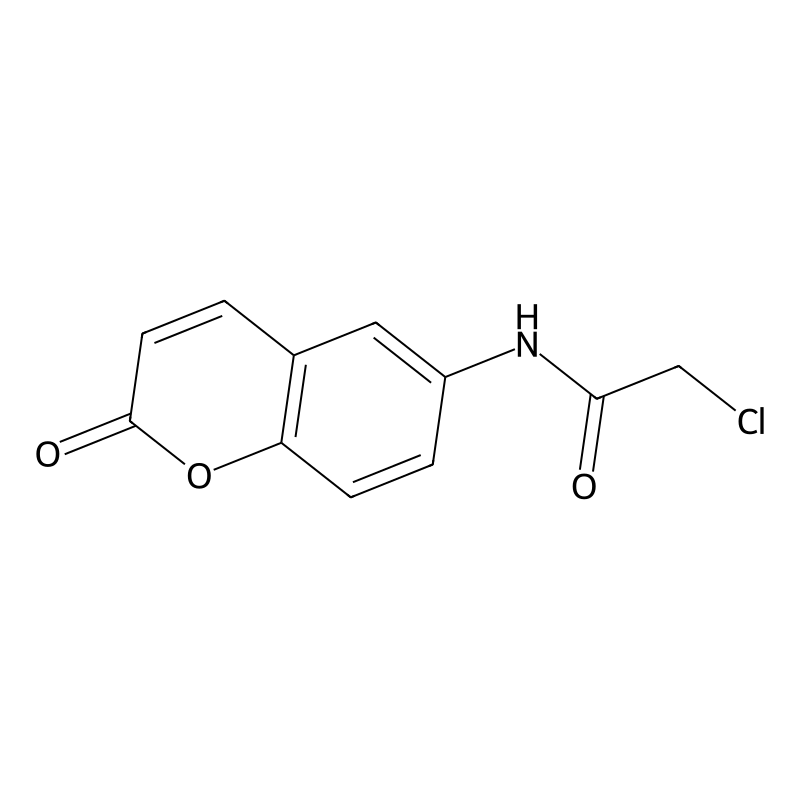2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a chloro group and a coumarin moiety. Its molecular formula is with a molecular weight of approximately 237.639 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Oxidation: 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide can be oxidized to form different oxidation states, which may enhance or alter its biological activity.
- Reduction: Reduction reactions can modify functional groups, leading to various derivatives that may exhibit different properties.
- Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution, enabling the introduction of new functional groups under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions, such as temperature and solvent choice, play a crucial role in determining the reaction's efficiency and outcome .
Research has indicated that 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in anticancer applications. The mechanism of action likely involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors that are crucial for cellular processes .
The synthesis of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:
- Starting Materials: The synthesis often begins with 3-acetylcoumarin or related derivatives.
- Chlorination: The introduction of the chloro group can be achieved through chlorination reactions, often using reagents such as thionyl chloride.
- Acetamide Formation: The final product is obtained by reacting the chlorinated coumarin derivative with acetic anhydride or acetyl chloride under controlled conditions.
Optimizing reaction conditions such as temperature, solvent, and catalysts is essential to maximize yield and purity .
2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide has several applications:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biological Research: Its potential as an antimicrobial and anticancer agent makes it a subject of interest in biological studies.
- Material Science: The compound may also find applications in developing new materials with specific properties due to its unique chemical structure .
Studies on the interactions of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide with biological targets are ongoing. Preliminary findings suggest that it may interact with key enzymes involved in metabolic pathways, potentially leading to significant biological effects. Understanding these interactions will be crucial for elucidating its therapeutic potential and safety profile .
Several compounds share structural similarities with 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Acetylcoumarin | Contains a coumarin structure; lacks chloro group | Antimicrobial properties |
| Coumarin | Basic structure without additional functional groups | Anticoagulant activity |
| 4-Methylcoumarin | Methyl substitution on the coumarin core | Antifungal properties |
Uniqueness
The unique presence of the chloro group in 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide enhances its reactivity compared to other coumarin derivatives, potentially leading to distinct biological activities and applications not observed in simpler structures like coumarin or 3-acetylcoumarin .






